N-(4-hydroxyphenyl)benzamide
CAS No.: 15457-50-8
Cat. No.: VC21055035
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15457-50-8 |
---|---|
Molecular Formula | C13H11NO2 |
Molecular Weight | 213.23 g/mol |
IUPAC Name | N-(4-hydroxyphenyl)benzamide |
Standard InChI | InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-9,15H,(H,14,16) |
Standard InChI Key | CVPWYDXAVJCNAG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Chemical Properties and Structure
N-(4-hydroxyphenyl)benzamide belongs to the class of benzanilides, which are characterized by an anilide group where the carboxamide is substituted with a benzene ring. Its core structure consists of a benzoyl group attached to a 4-hydroxyphenyl moiety through an amide linkage.
Basic Identification Data
The compound is also known by several synonyms, including p-(N-Benzoylamino)phenol and p-Benzamidophenol.
Physical and Chemical Properties
The physical and chemical properties of N-(4-hydroxyphenyl)benzamide are essential for understanding its behavior in various environments and applications.
Synthesis Methods
The synthesis of N-(4-hydroxyphenyl)benzamide typically involves reactions between appropriate amine and carboxylic acid derivatives. While the search results don't provide a specific detailed synthesis method for this exact compound, they offer insights into general approaches for similar compounds.
General Synthesis Route
The most common approach for synthesizing benzamide derivatives, including N-(4-hydroxyphenyl)benzamide, involves the reaction of amines with carboxylic acid derivatives. For this specific compound, this would typically involve the reaction of 4-hydroxyaniline (p-aminophenol) with benzoyl chloride or a similar benzoylating agent.
The general reaction can be represented as:
4-Hydroxyaniline + Benzoyl chloride → N-(4-hydroxyphenyl)benzamide + HCl
Chemical Reactivity
N-(4-hydroxyphenyl)benzamide exhibits reactivity typical of compounds containing both amide and phenolic functional groups. The reactivity is primarily influenced by these key functional groups.
Amide Group Reactivity
The amide linkage in N-(4-hydroxyphenyl)benzamide can undergo various reactions including:
-
Hydrolysis under acidic or basic conditions
-
Reduction to amines using strong reducing agents
-
Nucleophilic substitution reactions
Phenolic Group Reactivity
The hydroxyl group on the phenyl ring contributes to the compound's reactivity through:
-
Deprotonation in basic conditions to form phenolate anions
-
Electrophilic aromatic substitution reactions, with the OH group acting as an activating and ortho/para-directing group
-
Potential for esterification or etherification reactions
Related Compounds and Comparative Analysis
Understanding N-(4-hydroxyphenyl)benzamide in the context of related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs
Several structural analogs of N-(4-hydroxyphenyl)benzamide have been documented in the search results:
This comparative analysis demonstrates how subtle structural modifications can lead to compounds with potentially different chemical and biological properties.
Analytical Characterization Methods
For the accurate identification and purity assessment of N-(4-hydroxyphenyl)benzamide, several analytical methods are typically employed.
Chromatographic Methods
Purity assessment and analysis would typically involve:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
Research Directions and Future Perspectives
Based on the limited research information available in the search results, several promising directions for future research on N-(4-hydroxyphenyl)benzamide can be identified.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume